Cas no 925679-58-9 (Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride)
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
- SCHEMBL1299239
- 925679-58-9
-
- Inchi: 1S/C21H26F2N2.ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;/h1-3,5-6,8-9,17H,4,7,10-16H2;1H
- InChI Key: WYWRIIAPUSBZNY-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=C(F)C=1)CN1CCN(CCCC2C=CC=CC=2)CC1.Cl
Computed Properties
- Exact Mass: 416.1597606g/mol
- Monoisotopic Mass: 416.1597606g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 365
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 6.5Ų
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R131645-5mg |
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride,95% |
925679-58-9 | 95% | 5mg |
¥5568 | 2023-09-07 |
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride (CAS No. 925679-58-9): A Comprehensive Overview
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride, identified by its CAS number 925679-58-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of chemicals, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by its two substituents—a 2-(3,4-difluorophenyl)ethyl group and a 3-phenylpropyl group—attached to the piperazine core, makes it a subject of intense study for its pharmacological properties.
The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various experimental and industrial applications. In recent years, there has been a growing interest in developing novel piperazine derivatives as potential candidates for treating a range of diseases, including neurological disorders, infectious diseases, and cancer. The presence of fluorine atoms in the 3,4-difluorophenyl moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have been exploring its interactions with various enzymes and receptors, aiming to uncover new therapeutic pathways. The structural framework of Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride suggests that it may exhibit properties such as receptor antagonism or agonism, depending on the specific biological context.
In the realm of drug discovery, the compound's dual substitution pattern on the piperazine ring allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics. The 3-phenylpropyl group contributes to the molecule's lipophilicity, which can influence its ability to cross biological membranes, while the 2-(3,4-difluorophenyl)ethyl moiety may enhance its interaction with specific protein targets.
The dihydrochloride form of this compound ensures better handling and formulation in pharmaceutical settings. Its improved solubility compared to the free base form allows for more efficient drug delivery systems and enhances bioavailability. This is particularly crucial in oral formulations where solubility plays a critical role in achieving therapeutic concentrations in the bloodstream.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and modes of interaction between Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride and various biological targets. These computational studies have provided valuable insights into how modifications at different positions of the molecule can modulate its biological activity. Such findings are instrumental in guiding synthetic efforts aimed at optimizing potency and selectivity.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in preclinical studies as a tool compound for understanding disease mechanisms and developing diagnostic markers. The unique structural features of this molecule make it a valuable asset in biochemical assays designed to explore new therapeutic strategies.
In conclusion, Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride (CAS No. 925679-58-9) represents a significant advancement in medicinal chemistry. Its intricate structure and versatile biological properties position it as a key player in ongoing research efforts aimed at addressing some of the most pressing health challenges today. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in the development of novel treatments across multiple therapeutic areas.
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